

Tibolone's Influence on Angiogenic Factor Expression: A Technical Guide

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Compound of Interest

Compound Name: Tibolone

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A Deep Dive into the Molecular Mechanisms and Experimental Evidence Surrounding Tibolone and Vascular Endothelial Growth Factor (VEGF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of how **Tibolone**, a synthetic steroid used for hormone therapy, modulates the expression of key angiogenic factors, with a primary focus on Vascular Endothelial Growth Factor (VEGF). This document synthesizes findings from in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a valuable resource for the scientific community.

Executive Summary

Tibolone exhibits a complex, tissue-selective hormonal effect, acting as an estrogenic, progestogenic, and androgenic agent through its active metabolites.^{[1][2]} Its influence on angiogenesis, the formation of new blood vessels, is a critical area of research, particularly concerning its safety and therapeutic potential in various physiological and pathological contexts, including the endometrium and breast tissue. The evidence to date suggests that **Tibolone** and its metabolites can differentially regulate the expression of VEGF and other angiogenic factors, with the specific outcome being highly dependent on the cellular context and the hormonal milieu.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of **Tibolone** and its metabolites on the expression of angiogenic factors.

Table 1: In Vitro Effects of **Tibolone** and its Metabolites on Angiogenic Factor mRNA Expression in Ishikawa Cells (Endometrial Adenocarcinoma)

Treatment	Concentration (μmol/L)	Target Gene	Fold Change vs. Control	Reference
Tibolone	1.0, 0.1, 0.01	VEGF 121	Increased	[3]
VEGF 165	Increased	[3]		
TSP-1	No significant change	[3]		
3α-hydroxytibolone	1.0, 0.1, 0.01	VEGF 121	Increased	[3]
VEGF 165	Increased	[3]		
TSP-1	No significant change	[3]		
3β-hydroxytibolone	1.0, 0.1, 0.01	VEGF 121	Increased	[3]
VEGF 165	Increased	[3]		
TSP-1	No significant change	[3]		
Δ4-tibolone	1.0, 0.1, 0.01	VEGF 121	No effect	[3]
VEGF 165	No effect	[3]		
TSP-1	Increased	[3]		
Estradiol (E2)	1.0, 0.1, 0.01	VEGF 121	Increased	[3]
VEGF 165	Increased	[3]		
TSP-1	No significant change	[3]		

Table 2: In Vivo Effects of **Tibolone** on Plasma VEGF Levels in Postmenopausal Women

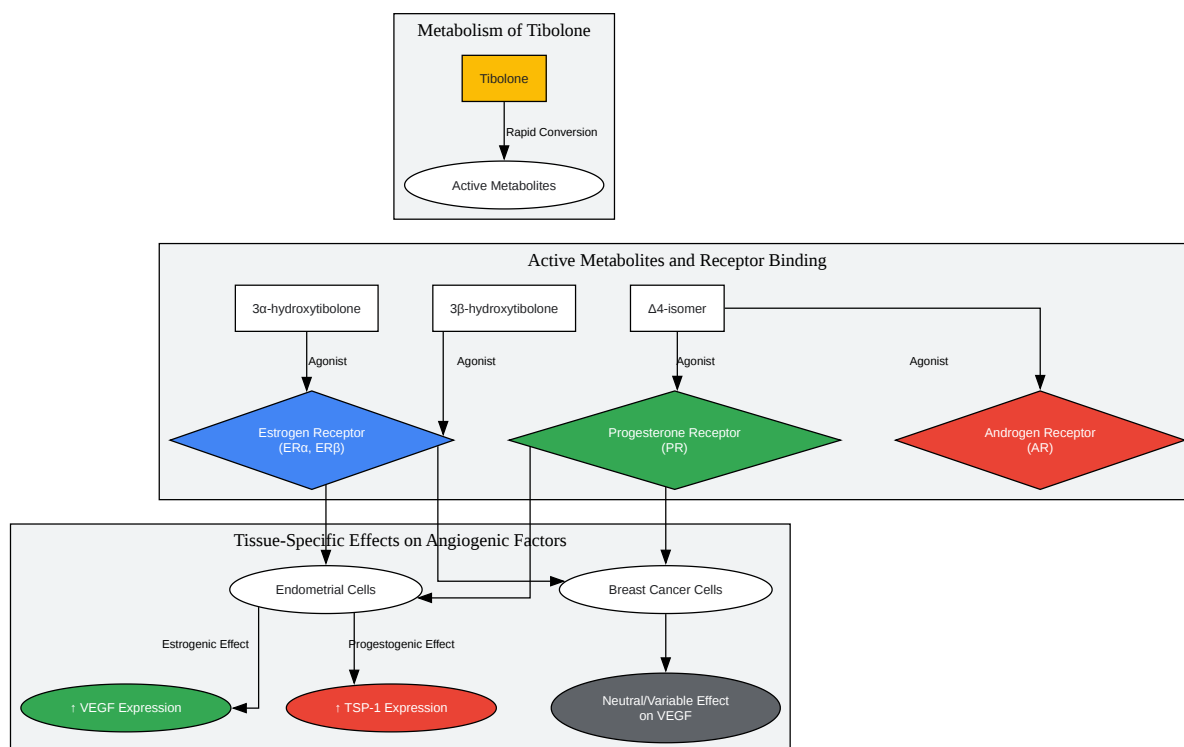
Treatment Group	Duration	Baseline Plasma VEGF (pg/mL)	Plasma VEGF at 6 Months (pg/mL)	Plasma VEGF at 12 Months (pg/mL)	P-value	Reference
Tibolone (2.5 mg/day)	12 months	240.6 ± 165.8	271.4 ± 172.7	274.8 ± 183.1	P=0.03	[4][5]
CEE/MPA	12 months	268.1 ± 187.8	320.0 ± 175.3	321.1 ± 181.8	P=0.01	[4][5]
Raloxifene	12 months	Not specified	No significant change	No significant change	Not specified	[4][5]
Control	12 months	Not specified	No significant change	No significant change	Not specified	[4][5]

Signaling Pathways and Mechanisms of Action

Tibolone is metabolized into three active compounds: 3 α -hydroxy**tibolone**, 3 β -hydroxy**tibolone**, and the Δ 4-isomer.[1][2] The tissue-selective effects of **Tibolone** are a result of the differential expression and activity of enzymes that metabolize **Tibolone** and the varying affinities of its metabolites for estrogen, progesterone, and androgen receptors in different target tissues.[6]

The estrogenic metabolites, 3 α - and 3 β -hydroxy**tibolone**, are thought to upregulate VEGF expression through activation of estrogen receptors (ER α and ER β). This is consistent with the known effects of estradiol on VEGF.[3] In contrast, the Δ 4-isomer, which has progestogenic and androgenic properties, appears to have a different effect. In endometrial cells, it does not stimulate VEGF but increases the expression of the anti-angiogenic factor Thrombospondin-1 (TSP-1).[3] This dual action may contribute to the observed endometrial safety of **Tibolone**, as the progestogenic effect of the Δ 4-isomer counteracts the estrogenic stimulation of the endometrium.[7][8][9]

In breast cancer cells, the effects are more complex and appear to be cell-line dependent. While some studies suggest that the $\Delta 4$ -isomer is less effective than progestogens at inducing VEGF in T-47D cells, other research indicates that **Tibolone** and its hydroxy-metabolites have no effect on VEGF mRNA expression in MCF-7 cells.[\[10\]](#)



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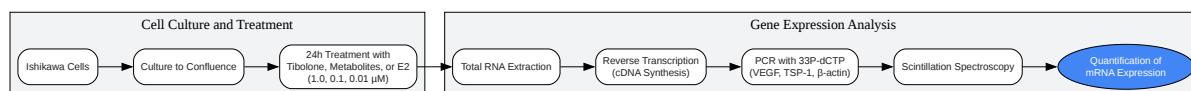
Caption: Metabolism of **Tibolone** and the tissue-specific actions of its metabolites on angiogenic factors.

Detailed Experimental Protocols

This section outlines the methodologies employed in key studies investigating the effects of **Tibolone** on angiogenic factor expression.

In Vitro Study on Ishikawa Cells

- Objective: To determine the effect of **Tibolone** and its metabolites on the mRNA expression of VEGF isoforms and TSP-1.[3]
- Cell Line: Ishikawa cells (a well-differentiated human endometrial adenocarcinoma cell line). [3]
- Cell Culture: Cells were cultured to confluence in vitro.[3]
- Treatment: Confluent cells were treated with **Tibolone**, 3 α -hydroxy**tibolone**, 3 β -hydroxy**tibolone**, Δ 4-**tibolone**, and Estradiol (E2) at concentrations of 1.0, 0.1, and 0.01 μ mol/L for 24 hours. Control cells were treated with the medium alone.[3]
- RNA Extraction and Reverse Transcription: Total RNA was extracted from control and treated cells and then reverse-transcribed into cDNA.[3]
- Gene Expression Analysis: The relative abundance of VEGF 121, VEGF 165, TSP-1, and β -actin (housekeeping gene) mRNA was measured using a polymerase chain reaction (PCR) with the incorporation of 33P-dCTP, followed by scintillation spectroscopy.[3]



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Caption: Experimental workflow for in vitro analysis of angiogenic factor expression.

In Vivo Study in Postmenopausal Women

- Objective: To evaluate the effect of **Tibolone** on circulating VEGF levels in postmenopausal women.[4][5]
- Study Design: A one-year prospective intervention study.[4][5]
- Participants: 146 postmenopausal women.[4][5]
- Treatment Groups:
 - **Tibolone**: 2.5 mg/day (n=37)
 - Continuous combined hormone therapy (CEE/MPA): 0.625 mg conjugated equine estrogen + 5 mg medroxyprogesterone acetate (n=34)
 - Raloxifene: 60 mg/day (n=40)
 - Control: No active treatment (n=35)[4][5]
- Data Collection: Plasma VEGF levels were measured at baseline, 6 months, and 12 months. [4][5]
- Analysis: Statistical analysis was performed to compare the changes in plasma VEGF levels between the treatment groups and the control group over the study period.[4][5]

Discussion and Future Directions

The available data indicates that **Tibolone**'s effect on angiogenesis is nuanced. In the endometrium, the combined estrogenic and progestogenic activities of its metabolites appear to create a balanced effect, with an increase in the pro-angiogenic VEGF being potentially counteracted by an increase in the anti-angiogenic TSP-1, which may contribute to the observed endometrial safety profile.[3][7][8] In circulation, long-term administration of **Tibolone** has been shown to increase plasma VEGF levels in postmenopausal women, an effect that was particularly evident in women with low baseline VEGF levels.[4][5] The clinical implications of this increase are still under investigation.

The conflicting results observed in different breast cancer cell lines highlight the importance of the cellular context in determining the response to **Tibolone**.^[10] Further research is needed to elucidate the precise signaling pathways involved in **Tibolone**'s regulation of VEGF and other angiogenic factors in various tissues, especially in the breast.

Future studies should focus on:

- Investigating the downstream signaling cascades activated by **Tibolone**'s metabolites through their respective receptors that lead to the modulation of VEGF gene transcription.
- Exploring the role of co-regulators and transcription factors in mediating the tissue-selective effects of **Tibolone** on angiogenesis.
- Conducting larger, well-controlled clinical trials to further clarify the long-term impact of **Tibolone**-induced changes in angiogenic factors on cardiovascular health and cancer risk.

Conclusion

Tibolone exerts a complex and tissue-dependent influence on the expression of angiogenic factors, most notably VEGF. Its estrogenic metabolites tend to increase VEGF expression, while its progestogenic/androgenic metabolite can have opposing or neutral effects depending on the cell type. This intricate mechanism of action underscores the unique pharmacological profile of **Tibolone** and highlights the need for continued research to fully understand its implications for women's health.

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- To cite this document: BenchChem. [Tibolone's Influence on Angiogenic Factor Expression: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683150#tibolone-s-effect-on-the-expression-of-angiogenic-factors-like-vegf]

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